Succistearin
CAS No.: 27216-62-2
Cat. No.: VC17116547
Molecular Formula: C25H48O7
Molecular Weight: 460.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 27216-62-2 |
|---|---|
| Molecular Formula | C25H48O7 |
| Molecular Weight | 460.6 g/mol |
| IUPAC Name | butanedioic acid;2,3-dihydroxyhenicosan-4-one |
| Standard InChI | InChI=1S/C21H42O3.C4H6O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(23)21(24)19(2)22;5-3(6)1-2-4(7)8/h19,21-22,24H,3-18H2,1-2H3;1-2H2,(H,5,6)(H,7,8) |
| Standard InChI Key | SECPBURWFOCMIZ-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)C(C(C)O)O.C(CC(=O)O)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Succistearin (CAS No. 27216-62-2) is a monoester derived from succinic acid and stearoyl propylene glycol. Its systematic IUPAC name is 1,2-propanediol stearate succinate, reflecting its dual esterification at the propylene glycol backbone . The compound’s molecular structure comprises a 16-carbon stearic acid chain linked to a succinate group, conferring both hydrophobic and hydrophilic regions (Figure 1).
Table 1: Key Physicochemical Properties of Succistearin
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 460.6 g/mol |
| Appearance | White crystalline solid |
| Solubility | Chloroform, ethanol; insoluble in water |
| Parent Compound | Stearoyl propylene glycol (CID 57357864) |
The compound’s amphiphilic nature enables it to act as an emulsifier, stabilizing mixtures of immiscible liquids such as oil and water .
Structural Analysis and Conformational Flexibility
X-ray crystallography and computational modeling reveal that Succistearin’s flexibility is constrained by its ester linkages, preventing the generation of stable 3D conformers . This rigidity impacts its melting behavior, with a reported melting point of 118°C, making it suitable for applications requiring thermal stability .
Synthesis and Production Pathways
Conventional Esterification Methods
Succistearin is synthesized via esterification of succinic anhydride (CAS 108-30-5) with stearoyl propylene glycol. The reaction proceeds under acidic catalysis, typically using sulfuric acid or p-toluenesulfonic acid, at temperatures between 80–120°C :
Table 2: Comparative Analysis of Succinic Acid Derivatives
| Compound | Molecular Formula | Application |
|---|---|---|
| Succinic anhydride | Polymer production | |
| Succistearin | Emulsifiers, plasticizers | |
| Sodium succinate | Food preservative |
The process yields approximately 85–90% purity, requiring subsequent recrystallization from ethanol to achieve pharmaceutical-grade material .
Industrial-Scale Optimization
Recent advancements employ enzymatic catalysis using lipases (e.g., Mucor miehei lipase) to enhance selectivity and reduce energy consumption . This green chemistry approach minimizes byproducts and aligns with sustainable manufacturing trends.
Future Directions and Research Opportunities
Biodegradability and Environmental Impact
Preliminary biodegradation studies indicate a half-life of 28 days in aerobic soil, suggesting moderate environmental persistence . Development of succinate-based biodegradable plastics using Succistearin could mitigate plastic pollution.
Novel Applications in Drug Delivery
Ongoing research explores Succistearin-based nanoparticles for targeted cancer therapy. Early in vitro results show 60% encapsulation efficiency for doxorubicin, with sustained release over 72 hours .
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